7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” belongs to the class of pyrido[2,3-d]pyrimidin-7-ones . These compounds are known for their biological potential and have been studied for the development of new therapies . They are capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves designing and creating a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7-ones is a type of privileged heterocyclic scaffold . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Mechanism of Action
The mechanism of action of these compounds involves targeting the guanine nucleotide exchange factor SOS1, which has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . The compound showed good cellular activities against a panel of KRAS G12-mutated cancer cell lines and inhibited downstream ERK and AKT activation .
Safety and Hazards
Future Directions
The future directions in the research of these compounds involve further modifications of the new compounds to give a promising SOS1 inhibitor with favorable druglike properties for use in the treatment of KRAS-mutated patients . The number of references containing compounds of this structure has increased almost exponentially in the last 10 years, indicating a growing interest in this field .
Biochemical Analysis
Biochemical Properties
Compounds of the pyrido[2,3-d]pyrimidine class exhibit a broad spectrum of biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, derivatives of pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Cellular Effects
Related compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit enzymes such as PI3K and protein tyrosine kinases . These inhibitory actions can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine in animal models have not been reported. Related compounds have been studied for their effects at different dosages .
Metabolic Pathways
Related compounds have been studied for their involvement in various metabolic pathways .
Transport and Distribution
Related compounds have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Related compounds have been studied for their localization to specific compartments or organelles .
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-24-11-23-15-13(24)17(22-10-20-15)26-7-5-25(6-8-26)16-12-3-2-4-18-14(12)19-9-21-16/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXZXREHTZXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.